![molecular formula C20H28N2O3 B6776103 N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-1-phenylpyrrolidine-2-carboxamide](/img/structure/B6776103.png)
N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-1-phenylpyrrolidine-2-carboxamide
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Overview
Description
N-(3-ethoxy-5-oxaspiro[34]octan-1-yl)-1-phenylpyrrolidine-2-carboxamide is a synthetic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-1-phenylpyrrolidine-2-carboxamide typically involves multiple steps. One common route starts with the preparation of the spirocyclic core, followed by the introduction of the ethoxy group and the phenylpyrrolidine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors can also be considered to enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-1-phenylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-1-phenylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interaction with biological systems.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-1-phenylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-ethoxy-5-oxaspiro[3.4]octan-1-amine
- N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide
- N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-2-pyridin-4-ylpyrrolidine-1-carboxamide
Uniqueness
N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-1-phenylpyrrolidine-2-carboxamide is unique due to its spirocyclic structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-1-phenylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-2-24-18-14-17(20(18)11-7-13-25-20)21-19(23)16-10-6-12-22(16)15-8-4-3-5-9-15/h3-5,8-9,16-18H,2,6-7,10-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTQFJPHYOKINB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCCO2)NC(=O)C3CCCN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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